7-Bromo-6-fluoroquinoline
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Overview
Description
7-Bromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, specifically at the 7th and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 6-fluoroquinoline using bromine or a brominating agent under controlled conditions. Another approach involves the fluorination of 7-bromoquinoline using fluorinating agents such as Selectfluor® .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the quinoline ring.
Major Products Formed:
- Substitution reactions can yield derivatives such as 7-methoxy-6-fluoroquinoline or 7-amino-6-fluoroquinoline.
- Oxidation reactions can produce quinoline N-oxides, while reduction reactions can yield tetrahydroquinoline derivatives .
Scientific Research Applications
7-Bromo-6-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . The exact pathways and molecular interactions depend on the specific application and target organism .
Comparison with Similar Compounds
- 6-Bromo-7-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 7-Bromo-6-fluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to other fluorinated quinolines, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C9H5BrFN |
---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
7-bromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H |
InChI Key |
BNRUBLTXULWRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)F |
Origin of Product |
United States |
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